molecular formula C28H37NO4 B2914298 2-cyclohexyl-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 680605-32-7

2-cyclohexyl-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B2914298
CAS No.: 680605-32-7
M. Wt: 451.607
InChI Key: YZLVZXOHXWDNCE-UHFFFAOYSA-N
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Description

2-cyclohexyl-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a high-purity chemical compound designed for research applications. This synthetic molecule features a complex structure based on a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold, a privileged structure in medicinal chemistry known for its relevance in neuropharmacology and receptor binding studies. The compound is substituted with a (3,5-dimethylphenoxy)methyl group at the first position and a cyclohexyl-acetyl moiety at the second position, creating a multifunctional research tool. Its primary research value lies in its potential as a building block for novel therapeutic agents or as a reference standard in analytical studies. Researchers can utilize this compound in various in vitro assays to investigate its mechanism of action, particularly its potential interactions with enzymatic targets or receptors. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclohexyl-1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO4/c1-19-12-20(2)14-23(13-19)33-18-25-24-17-27(32-4)26(31-3)16-22(24)10-11-29(25)28(30)15-21-8-6-5-7-9-21/h12-14,16-17,21,25H,5-11,15,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLVZXOHXWDNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4CCCCC4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclohexyl-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C31H44N2O8
  • Molecular Weight : 540.68 g/mol
  • IUPAC Name : this compound

The presence of a cyclohexyl group and a dimethoxy-substituted isoquinoline suggests potential interactions with biological targets due to the structural diversity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Certain derivatives have shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can lead to potential applications in skin lightening treatments .
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that related isoquinoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Tyrosinase InhibitionDemonstrated IC50 values comparable to standard inhibitors like kojic acid .
Antioxidant AssaysExhibited strong radical scavenging activity and reduced ROS levels significantly .
Cytotoxicity TestsShowed selective cytotoxicity against cancer cell lines while sparing normal cells .

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives:

  • Skin Lightening Agents : A study evaluated the efficacy of similar compounds in reducing melanin production in B16F10 melanoma cells. The results indicated that these compounds could significantly inhibit tyrosinase activity and melanin synthesis .
  • Neuroprotective Effects : Research on structurally related compounds has suggested neuroprotective properties through the modulation of neuroinflammatory pathways, indicating potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Comparative Structural and Molecular Data

Compound Name Substituent at Position 1 Linker/Ethanone Modification Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (3,5-Dimethylphenoxy)methyl Cyclohexyl-ethanone C₂₇H₃₃NO₅ 475.56 High lipophilicity due to cyclohexyl and dimethylphenoxy groups
1-(6,7-Dimethoxy-1-((3-(Trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone (3-Trifluoromethylphenoxy)methyl Phenyl-ethanone C₂₇H₂₆F₃NO₄ 485.50 Enhanced electron-withdrawing effects from CF₃; increased metabolic stability
1,4-Phenylenebis[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] None (dimeric structure) Phenylenebis(methanone) C₃₄H₃₄N₂O₈ 622.65 Dimeric scaffold; potential for cross-linking or multivalent interactions
2-(Chloroacetyl)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Chloroacetyl None C₁₃H₁₄ClNO₃ 283.71 Reactive chloroacetyl group; likely intermediate for further functionalization
1-(6,7-Dimethoxy-1-Phenethyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone Phenethyl Ethanone C₂₁H₂₃NO₃ 345.42 Flexible phenethyl chain; moderate lipophilicity

Functional and Pharmacological Insights

Electronic and Steric Effects

  • Trifluoromethyl vs. The CF₃ group also increases metabolic stability by resisting oxidative degradation .
  • Chloroacetyl Reactivity: The chloroacetyl derivative (C₁₃H₁₄ClNO₃, ) lacks the phenoxy or cyclohexyl groups but features a reactive chloro group, making it a candidate for nucleophilic substitution reactions in prodrug design.

Hydrophobic Interactions

  • Cyclohexyl vs. Phenyl Linkers: The cyclohexyl-ethanone moiety in the target compound likely enhances hydrophobic interactions compared to the phenyl-ethanone linker in the trifluoromethyl analog . This could improve membrane permeability but may reduce solubility.
  • Dimeric Structure: The 1,4-phenylenebis(methanone) derivative (C₃₄H₃₄N₂O₈, ) exhibits a rigid, planar structure capable of simultaneous interactions with multiple binding sites, a feature absent in monomeric analogs.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated:

  • Binding Affinity : Docking studies using methods like Glide XP (as described in ) suggest that the cyclohexyl group may improve enclosure in hydrophobic protein pockets, akin to enhancements seen with hydrophobic scoring terms in Glide .
  • Solubility Limitations: The high molecular weight (475.56 g/mol) and lipophilic substituents likely reduce aqueous solubility, a common issue in dihydroisoquinoline derivatives .
  • Metabolic Stability: The 3,5-dimethylphenoxy group may undergo faster hepatic oxidation compared to the trifluoromethyl analog, which resists metabolic degradation .

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